2-(3,4-Dichlorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-(3,4-Dichlorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a dichlorophenyl group and an isopropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenyl isocyanate with a suitable precursor under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional hydroxyl or carbonyl groups, while reduction may result in a more saturated compound.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,4-Dichlorophenyl isocyanate
- 2,4-Dichlorophenoxyacetic acid
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU)
Uniqueness
What sets 2-(3,4-Dichlorophenyl)-8-isopropylidene-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its unique structure, which combines a dichlorophenyl group with an isopropylidene group. This structure may confer specific properties and reactivity that make it valuable for certain applications in research and industry.
Properties
Molecular Formula |
C18H15Cl2NO2 |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C18H15Cl2NO2/c1-8(2)14-10-4-5-11(14)16-15(10)17(22)21(18(16)23)9-3-6-12(19)13(20)7-9/h3-7,10-11,15-16H,1-2H3 |
InChI Key |
NAORKALMWGJFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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